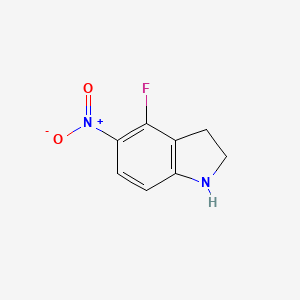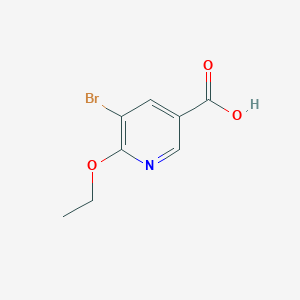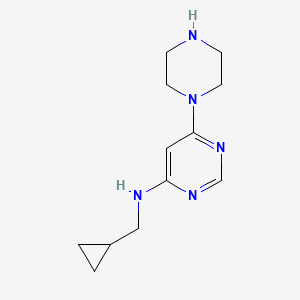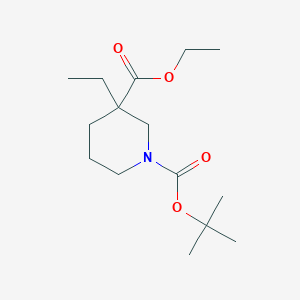
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is a chemical compound with the CAS Number: 1178882-02-4. It has a molecular weight of 285.38 . The IUPAC name for this compound is 1-tert-butyl 3-ethyl 3-ethyl-1,3-piperidinedicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H27NO4/c1-6-15 (12 (17)19-7-2)9-8-10-16 (11-15)13 (18)20-14 (3,4)5/h6-11H2,1-5H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of Piperidine Derivatives
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate serves as a critical intermediate in the synthesis of various piperidine derivatives, which are valuable in pharmaceutical research. The palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, for instance, allows for direct access to 3-aryl-N-Boc-piperidines, highlighting the compound's role in constructing complex molecular structures (Millet & Baudoin, 2015). This method is noted for its efficiency and β-selectivity, facilitated by the design of a new phosphine ligand.
Multi-Component Condensation Reactions
The compound is also utilized in multi-component condensation reactions. For example, it participates in the Ugi four-component condensation (Ugi-4CC) reaction, yielding novel dipeptides containing an indolyl moiety, which exhibit potential biological activity (Shiri et al., 2014). This demonstrates its versatility in synthesizing bioactive molecules through efficient synthetic pathways.
Biocatalytic Asymmetric Synthesis
Furthermore, this compound is involved in the biocatalytic asymmetric synthesis of significant pharmacophoric units. A study highlighted the use of a newly isolated Sphingomonas aquatilis for the asymmetric synthesis of vinyl-ACCA ethyl ester, a key intermediate in the production of potent hepatitis C virus protease inhibitors (Zhu et al., 2018). This application underscores the compound's role in facilitating the production of medically relevant compounds through environmentally friendly processes.
Carbonylative Approaches to Functionalized Derivatives
This compound also finds application in the palladium iodide-catalyzed carbonylative approach to synthesizing functionalized pyrrole derivatives. This process enables the creation of highly functionalized molecules suitable for further chemical transformations (Gabriele et al., 2012). The methodology exemplifies the compound's utility in constructing heterocyclic structures, which are prevalent in many pharmaceutical agents.
Safety and Hazards
This compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)9-8-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCBPFTPYDATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
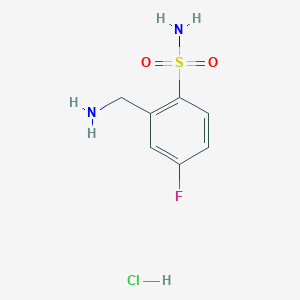

![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
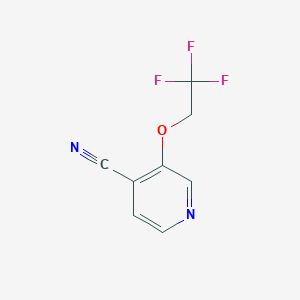

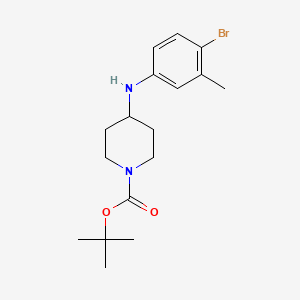
![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)
![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)
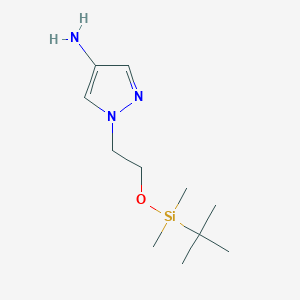
![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)
